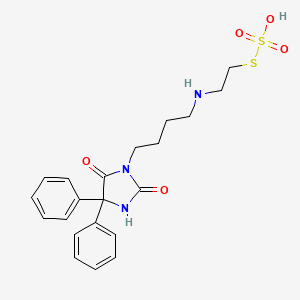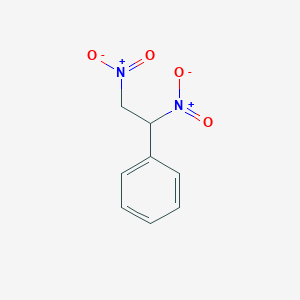
Ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the ethanethiol group and the hydrogen sulfate ester group. Common reagents used in these reactions include sulfuric acid, ethanethiol, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanethiol group can yield disulfides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) include:
Ethanethiol derivatives: Compounds with similar ethanethiol groups but different functional groups.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Hydrogen sulfate esters: Compounds with similar hydrogen sulfate ester groups but different core structures.
Uniqueness
The uniqueness of ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Propriétés
Numéro CAS |
39031-41-9 |
|---|---|
Formule moléculaire |
C21H25N3O5S2 |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
2,5-dioxo-4,4-diphenyl-1-[4-(2-sulfosulfanylethylamino)butyl]imidazolidine |
InChI |
InChI=1S/C21H25N3O5S2/c25-19-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)23-20(26)24(19)15-8-7-13-22-14-16-30-31(27,28)29/h1-6,9-12,22H,7-8,13-16H2,(H,23,26)(H,27,28,29) |
Clé InChI |
AHJKWEGRFSHCRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCCNCCSS(=O)(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)




![4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14667155.png)


![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)


